N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a biphenyl core modified with a 2-oxopyrrolidinyl group and a pyrimidinyl-substituted piperidine moiety. The oxalamide linker (N1-N2 oxalamide) is a critical pharmacophore, often utilized in medicinal chemistry to enhance hydrogen-bonding interactions with biological targets. The 2-oxopyrrolidinyl group may contribute to metabolic stability, while the pyrimidin-2-yl substituent on the piperidine ring likely enhances target binding via hydrogen-bond acceptor properties.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16-5-6-18(14-19(16)29-11-2-4-20(29)30)27-22(32)21(31)26-15-17-7-12-28(13-8-17)23-24-9-3-10-25-23/h3,5-6,9-10,14,17H,2,4,7-8,11-13,15H2,1H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGVZWYCMKGBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 942012-44-4 |
| Structure | Structure |
This compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC), thus demonstrating potential anticancer properties .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial and fungal strains, indicating its potential use in treating infections .
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases .
Anticancer Activity
Recent studies have explored the anticancer effects of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyrimidin-2-yl)piperidine derivatives. For example:
- Case Study 1 : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism involved apoptosis induction through caspase activation .
Antimicrobial Efficacy
The antimicrobial properties were evaluated using standard strains:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Xanthomonas axonopodis | 15 |
| Ralstonia solanacearum | 18 |
| Alternaria solani | 12 |
| Fusarium solani | 14 |
These results indicate a promising spectrum of activity against both bacterial and fungal pathogens .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the piperidine and oxalamide moieties have been shown to significantly influence potency and selectivity against various targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and analogous oxalamide derivatives:
Key Structural and Functional Insights:
Piperidine Substituents: The target compound’s pyrimidin-2-yl group (vs. Methylsulfonyl (Analog 1) may enhance aqueous solubility but could reduce blood-brain barrier penetration due to higher polarity .
N2 Substituents :
- The target compound’s piperidin-4-ylmethyl group offers conformational flexibility, whereas Analog 2’s phenylethyl group introduces hydrophobicity, which may affect bioavailability .
Physicochemical Properties :
- Molecular weights range from ~391.5 (Analog 2) to ~450 (estimated for the target). Higher molecular weight in the target compound may limit oral absorption but improve target engagement.
Notes on Comparative Significance
Hydrogen-Bonding Capacity: Pyrimidin-2-yl (target) and 3-cyanopyridin-2-yl (Analog 2) are strong hydrogen-bond acceptors, critical for interactions with kinase ATP-binding pockets. Methylsulfonyl (Analog 1) lacks this capability, suggesting divergent target profiles .
Metabolic Stability :
The 2-oxopyrrolidinyl group in the target compound and Analog 1 may resist oxidative metabolism compared to Analog 3’s nitro group, which is prone to reduction .
Synthetic Feasibility :
The pyrimidin-2-yl substituent (target) requires specialized coupling reagents, whereas methylsulfonyl (Analog 1) is synthetically accessible via sulfonation .
Unresolved Data Gaps :
- Melting points, solubility, and binding affinities are unavailable for most compounds, limiting direct efficacy comparisons.
- Biological activity data (e.g., IC50 values) are absent in the provided evidence, necessitating further experimental validation.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling the oxalamide core with substituted phenyl and piperidinyl groups. Optimize conditions by:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Monitoring reaction progress via TLC or HPLC, adjusting temperature (e.g., 40–60°C) to balance yield and purity .
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer: Employ a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
- FT-IR to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. What solubility and formulation strategies are recommended for in vitro assays?
- Methodological Answer:
- Test solubility in DMSO (common stock solvent) and dilute in aqueous buffers (e.g., PBS) to ≤0.1% DMSO.
- Use surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic derivatives .
- Validate stability via UV-Vis or LC-MS over 24–72 hours .
Q. What safety precautions are critical during handling?
- Methodological Answer:
- Follow OSHA guidelines: Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Store at –20°C under inert gas (argon) to prevent degradation .
- Dispose of waste via approved chemical disposal protocols .
Q. How can initial biological activity be assessed?
- Methodological Answer:
- Screen against target enzymes (e.g., kinases) using fluorescence-based assays .
- Perform dose-response curves (1 nM–10 µM) to calculate IC₅₀ values .
- Validate selectivity via counter-screens against related proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer:
- Synthesize analogs with modifications to the pyrrolidinone or pyrimidinyl groups.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize substituents .
- Correlate logP (HPLC-derived) with cellular permeability .
Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?
- Methodological Answer:
- Use rodent models for PK profiling: IV/PO dosing, plasma sampling via LC-MS/MS .
- Evaluate bioavailability (>30% target) and half-life (>4 hours) .
- For efficacy, employ xenograft models (e.g., human cancer cell lines) with biweekly compound administration .
Q. Which advanced analytical techniques resolve structural ambiguities in complex derivatives?
- Methodological Answer:
- X-ray crystallography for absolute configuration determination .
- 2D NMR (COSY, NOESY) to assign stereochemistry in pyrrolidinone rings .
- LC-HRMS/MS for metabolite identification in biological matrices .
Q. How should contradictory data between in vitro and in vivo results be analyzed?
- Methodological Answer:
- Investigate metabolic instability via liver microsome assays (human/rodent) .
- Assess plasma protein binding (equilibrium dialysis) to explain reduced free drug levels .
- Use CRISPR-edited cell lines to confirm target engagement in vivo .
Q. What strategies enhance selectivity in high-throughput screening (HTS) campaigns?
- Methodological Answer:
- Implement counter-screens against >50 off-target receptors/enzymes .
- Use cryo-EM or SPR to validate binding kinetics (KD, kon/koff) .
- Apply machine learning (e.g., Random Forest) to predict toxicity early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
